1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a 4-methylbenzene-1-sulfonyl group attached to the benzoxazole core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminophenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other benzoxazole derivatives.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to enzyme inhibition. The benzoxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor used in the synthesis of 1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one.
2-Aminophenol: Another precursor used in the synthesis.
Benzoxazole: The core structure of the compound.
Uniqueness
This compound is unique due to the presence of both the benzoxazole ring and the 4-methylbenzenesulfonyl group. This combination imparts distinct chemical properties, making it valuable in various research applications. The compound’s ability to undergo multiple types of chemical reactions and its potential as a lead compound in drug development further highlight its uniqueness.
Properties
CAS No. |
123534-30-5 |
---|---|
Molecular Formula |
C14H11NO4S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C14H11NO4S/c1-10-6-8-11(9-7-10)20(17,18)15-13-5-3-2-4-12(13)14(16)19-15/h2-9H,1H3 |
InChI Key |
FSXHNBGSSYKOKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.